molecular formula C15H12N4O B14123037 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-

1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-

Cat. No.: B14123037
M. Wt: 264.28 g/mol
InChI Key: IINTWBDXWZFGFW-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- typically involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity. The reaction generally involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the carbonic anhydrase-II enzyme by binding to its active site residues, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions contributes to its inhibitory effects.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its potential as an enzyme inhibitor and its applicability in various scientific fields.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

N,N-diphenyltriazole-1-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(18-12-11-16-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

IINTWBDXWZFGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=N3

Origin of Product

United States

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